4-CHLORO-DL-HOMOPHENYLALANINE

Description

Contextualization of Non-Canonical Amino Acids in Peptide and Protein Research

The foundation of all naturally occurring proteins is a set of 20 standard amino acids, also known as canonical amino acids. mdpi.combiocompare.com However, the field of chemical biology has expanded beyond this limitation by incorporating non-canonical amino acids (ncAAs) into peptides and proteins. mdpi.com This expansion of the genetic code allows researchers to introduce novel functionalities and properties into these biomolecules. frontiersin.orgresearchgate.net The use of ncAAs has found diverse applications in the study of protein structure and interactions, the introduction of post-translational modifications, and the creation of new enzymes and therapeutic agents. frontiersin.org

The incorporation of ncAAs can be achieved through various in vivo and in vitro methods, including the engineering of orthogonal tRNA/aminoacyl-tRNA synthetase pairs and the use of cell-free protein synthesis systems. mdpi.comresearchgate.net These techniques have enabled the production of peptides and proteins with enhanced stability, modified backbones, and unique side chains, providing powerful tools for protein engineering, biotechnology, and biomedical research. mdpi.com For instance, introducing ncAAs can confer resistance to proteolytic degradation, making them valuable as potential protease inhibitors. mdpi.com

Significance of Halogenated Amino Acid Analogues in Biochemical Probing and Material Sciences

Halogenated amino acids, a specific class of ncAAs, have gained significant attention due to the unique properties conferred by halogen atoms. acs.orgthieme-connect.com Halogens like fluorine, chlorine, bromine, and iodine can alter the electronic character, hydrophobicity, and steric properties of amino acid side chains. nih.govrsc.org These modifications can influence protein folding, stability, and intermolecular interactions. nih.govrsc.org

In biochemical probing, halogenated amino acids serve as powerful tools. For example, the fluorine-19 nucleus is an excellent NMR probe for studying protein structure and dynamics due to its high sensitivity and the absence of fluorine in most biological molecules. nih.govencyclopedia.pub Halogen atoms can also participate in halogen bonds, a type of non-covalent interaction that can play a significant role in protein-ligand binding and enzyme catalysis. acs.orgpnas.org This has implications for drug design, where halogenated compounds are widely used. acs.org

In material sciences, the incorporation of halogenated amino acids into peptides can influence their self-assembly properties. rsc.org For instance, halogenation of phenylalanine residues has been shown to enhance the rigidity of hydrogels formed from these peptides. rsc.org The ability of halogens to modulate intermolecular interactions makes them a valuable tool for designing novel biomaterials with tailored properties. rsc.org

Conceptual Framework for Research on 4-CHLORO-DL-HOMOPHENYLALANINE within Unnatural Amino Acid Studies

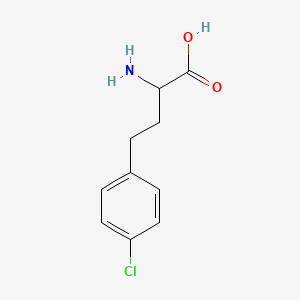

This compound is an unnatural amino acid that combines two key features: a halogen substituent (chlorine) and a homophenylalanine scaffold, which is an analogue of phenylalanine with an additional methylene (B1212753) group in its side chain. researchgate.net Research on this compound is situated at the intersection of studies on halogenated amino acids and the broader investigation of how modifications to the amino acid backbone and side chain impact peptide and protein structure and function.

The presence of the chlorine atom suggests its potential use in applications where halogenation has proven beneficial, such as in biochemical probes or for modulating protein-protein interactions. acs.orgnih.gov The homophenylalanine structure, on the other hand, provides a different spatial arrangement of the aromatic side chain compared to canonical phenylalanine, which can influence peptide conformation and receptor binding. L-homophenylalanine itself is a precursor for various pharmaceutical drugs, particularly angiotensin-converting enzyme (ACE) inhibitors. researchgate.netfrontiersin.org Therefore, research on this compound can be conceptualized as exploring the synergistic effects of these two modifications, with potential applications in medicinal chemistry and the development of novel bioactive peptides. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUBLNVPEAFNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro Dl Homophenylalanine and Stereoisomers

Chemical Synthetic Routes to Racemic Mixtures

The synthesis of racemic mixtures of homophenylalanine analogues, including the 4-chloro derivative, has traditionally relied on established organic chemistry reactions. These methods, while foundational, often present challenges in achieving high purity and yield.

Conventional Organic Synthesis Approaches for Homophenylalanine Analogues

Conventional methods for synthesizing homophenylalanine analogues often involve multi-step processes. researchgate.net A common strategy is the Arndt-Eistert homologation of N-protected α-amino acids, which extends the carbon chain to create the β-amino acid structure. illinois.edu Another approach involves the Friedel-Crafts acylation, which can be used to introduce the aryl group. researchgate.netresearchgate.net For instance, the synthesis of phosphonic acid analogues of homophenylalanine has been achieved through a series of reactions including the addition of phosphites to α,β-unsaturated aldehydes, followed by transformations to introduce the amino group. mdpi.comnih.gov Similarly, the synthesis of various homophenylalanine derivatives has been accomplished through the Friedel-Crafts reaction of TFA-Asp(Cl)-OMe with aromatic compounds using trifluoromethanesulfonic acid as both a solvent and catalyst. researchgate.net These conventional routes, while versatile, can be complex and may require harsh reaction conditions. researchgate.net

Stereoselective and Asymmetric Synthesis of Enantiopure Homophenylalanine Analogues

The demand for enantiomerically pure amino acids for applications in pharmaceuticals and other fields has driven the development of stereoselective and asymmetric synthetic methods. researchgate.netcore.ac.uk These approaches aim to produce a single desired stereoisomer, overcoming the limitations of racemic synthesis.

Enzymatic and Biocatalytic Strategies for D- and L-Stereoisomers

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure amino acids, offering high selectivity and mild reaction conditions. researchgate.netacs.orgmdpi.com Enzymes, acting as chiral catalysts, can differentiate between enantiomers or create a specific stereocenter with high precision.

Whole-cell biocatalysis provides an efficient method for the stereoinversion of L-amino acids to their D-counterparts. nih.govnih.gov This strategy often employs a cascade of enzymes within a single microbial host, such as Escherichia coli. nih.govrsc.org For example, a system co-expressing an L-amino acid deaminase (LAAD) and a D-amino acid dehydrogenase (DAADH) can effectively convert L-phenylalanine and its derivatives into the corresponding D-amino acids with high enantiomeric excess (>99%) and quantitative yields. nih.govnih.govrsc.org The LAAD first catalyzes the oxidative deamination of the L-amino acid to its corresponding α-keto acid, which is then asymmetrically reduced by the DAADH to the D-amino acid. nih.gov To enhance the efficiency, a formate (B1220265) dehydrogenase (FDH) is often included to regenerate the NADPH cofactor required by the DAADH. nih.govnih.gov This in vivo cascade system has been successfully applied to a variety of aromatic and aliphatic L-amino acids. nih.govresearchgate.net

Table 1: Whole-Cell Biocatalytic Stereoinversion of L-Phenylalanine to D-Phenylalanine

| Biocatalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| E. coli co-expressing LAAD, DAPDH, and FDH | L-Phenylalanine (150 mM) | D-Phenylalanine | >99% | Quantitative | nih.gov |

| E. coli expressing PmLAAD and StDAPDH variant | L-Phenylalanine | D-Phenylalanine | >99% | Quantitative | nih.govrsc.org |

Isolated enzyme systems offer a more controlled environment for asymmetric synthesis. D-amino acid dehydrogenases (DAADHs) are particularly valuable as they catalyze the direct reductive amination of α-keto acids to D-amino acids. nih.gov Through protein engineering, the substrate specificity of DAADHs has been expanded to include a wide range of substrates, including those for the synthesis of D-homophenylalanine. acs.orgnih.gov For instance, mutagenesis of meso-diaminopimelate D-dehydrogenase has created enzymes with broad substrate ranges and high stereoselectivity (95 to >99% e.e.). nih.gov

Transaminases (TAs), or aminotransferases, are another crucial class of enzymes for chiral amine synthesis. worktribe.comresearchgate.net They catalyze the transfer of an amino group from a donor molecule to a ketone or α-keto acid acceptor. mdpi.com ω-Transaminases are particularly useful as they can accept substrates lacking a carboxylate group. worktribe.com These enzymes have been employed in cascade reactions to produce chiral amines with high conversions. acs.org For example, the D-enantiomer of 4-chlorophenylalanine has been produced in quantitative yield and with >99% ee using an L-amino acid deaminase in combination with a borane (B79455) complex. mdpi.com Similarly, L-homophenylalanine has been synthesized on a preparative scale using an α-transaminase from Megasphaera elsdenii in a fed-batch process, yielding over 18 grams of the chemically pure product with an enantiomeric excess of 99%. nih.govacs.org

Table 2: Isolated Enzyme Systems for Chiral Amino Acid Synthesis

| Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Engineered D-amino acid dehydrogenase | Various 2-keto acids | Various D-amino acids | 95 to >99% | - | nih.gov |

| L-amino acid deaminase and borane complex | L-4-chlorophenylalanine | D-4-chlorophenylalanine | >99% | Quantitative | mdpi.com |

| α-transaminase from Megasphaera elsdenii | 2-oxo-4-phenylbutanoic acid | L-homophenylalanine | 99% | 18.5 g | nih.govacs.org |

| Engineered aromatic L-amino acid transaminase | Aromatic α-keto acids | L-diphenylalanine | - | - | researchgate.net |

Bioreactor Systems for Sustainable Biotransformation

The industrial production of enantiomerically pure homophenylalanine analogues, including the 4-chloro derivative, is increasingly benefiting from biocatalytic methods, which are often housed in advanced bioreactor systems. These systems offer significant advantages over traditional chemical synthesis, such as milder reaction conditions, reduced environmental impact, and high stereoselectivity. researchgate.net

Membrane bioreactors (MBRs) represent a particularly attractive technology for the sustainable biotransformation of homophenylalanine precursors. researchgate.net In these systems, enzymes are either freely suspended or immobilized, and a membrane is used to retain the biocatalyst while allowing the product to be continuously removed. This setup enhances enzyme stability, facilitates catalyst recycling, and simplifies downstream processing, making it a potentially economical and green route for industrial applications. researchgate.net For instance, the enzymatic resolution of N-acyl-DL-homophenylalanine can be efficiently performed in an MBR. L-aminoacylase (LAA) is an enzyme that specifically catalyzes the hydrolysis of N-acyl-L-amino acids, leaving the D-enantiomer untouched. researchgate.net This enantioselectivity is crucial for producing the optically pure isomers required for many pharmaceutical applications. researchgate.netnih.gov

Another advanced bioreactor configuration involves the use of immobilized enzymes in packed-bed reactors (PBRs). Immobilization, for example on silica (B1680970) supports or magnetic nanoparticles, can significantly improve enzyme stability and reusability. nih.gov A recirculating packed-bed reactor was successfully used for the kinetic resolution of racemic phenylalanine, achieving high productivity and enantiomeric excess (ee). nih.gov This technology could be adapted for 4-chloro-DL-homophenylalanine, using enzymes capable of processing the chlorinated substrate.

Furthermore, multienzymatic cascade systems, often conducted in a single reactor, are being developed for the synthesis of non-canonical amino acids. nih.gov The "Hydantoinase Process" is a well-established cascade that uses a hydantoinase, a carbamoylase, and a hydantoin (B18101) racemase to convert a racemic hydantoin derivative into an enantiomerically pure L- or D-amino acid with a theoretical yield of 100%. nih.govnih.gov This process has been successfully applied to produce L-homophenylalanine, demonstrating its potential for the synthesis of its chlorinated analogues. nih.gov

| Bioreactor System | Key Features | Potential Application for this compound |

| Membrane Bioreactor (MBR) | Enzyme retention via membrane, continuous product removal, enhanced enzyme stability. researchgate.net | Kinetic resolution of N-acyl-4-chloro-DL-homophenylalanine using L-aminoacylase. researchgate.net |

| Packed-Bed Reactor (PBR) | Immobilized enzymes for improved stability and reusability, suitable for continuous flow. nih.gov | Enantioselective deamination of D,L-4-chlorophenylalanine to produce the L-enantiomer using immobilized phenylalanine ammonia (B1221849) lyase (PAL). nih.gov |

| Multienzymatic Cascade | Multiple enzymatic steps in one pot, high atom economy, dynamic kinetic resolution. nih.gov | Synthesis of enantiopure 4-chloro-L-homophenylalanine from its corresponding 5-monosubstituted hydantoin derivative via the "Hydantoinase Process". nih.gov |

Asymmetric Chemical Synthesis Techniques

Asymmetric chemical synthesis provides a powerful alternative to biocatalysis for producing enantiomerically pure 4-chloro-homophenylalanine. These methods rely on chiral catalysts, auxiliaries, or precursors to control the stereochemical outcome of the reaction. numberanalytics.com

Enantioselective Approaches from Chiral Precursors

The use of chiral auxiliaries is another prominent strategy. N-tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of a wide range of α-amino acids. escholarship.org N-tert-butanesulfinyl imines, derived from the condensation of the sulfinamide with aldehydes or ketones, undergo diastereoselective additions of various nucleophiles. The auxiliary can then be easily cleaved under mild acidic conditions to yield the desired enantiomerically enriched amine. escholarship.org

Diastereoselective Routes to Homophenylalanine Analogues

Diastereoselective synthesis is a key strategy for creating specific stereoisomers of molecules with multiple chiral centers. One effective method involves the alkylation of enolates derived from chiral precursors. For instance, the diastereoselective alkylation of an α-tert-butanesulfinamide auxiliary-bound enolate has been used to produce α,α-disubstituted amino acid derivatives with high diastereoselectivity (up to 90%). qyaobio.com

Iron-catalyzed diastereoselective methods have also emerged as a powerful tool in unnatural amino acid synthesis. qyaobio.com These reactions can create new carbon-carbon bonds with a high degree of stereocontrol, offering a pathway to complex homophenylalanine analogues. qyaobio.comrsc.org Additionally, tandem reactions, such as sequential allylic C-H amination followed by vinylic C-H arylation, can provide access to α- and β-homophenylalanine precursors. researchgate.net

Synthesis of N-Protected and C-Terminal Functionalized Derivatives

For applications in peptide synthesis, the amino group of 4-chloro-homophenylalanine must be protected to prevent unwanted side reactions during peptide coupling. The two most common amine protecting groups used in modern peptide chemistry are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.comnih.gov

Boc-Protected 4-Chloro-Homophenylalanine in Peptide Chemistry

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solution-phase and some solid-phase peptide synthesis strategies. chemimpex.comchemimpex.com Boc-protected 4-chloro-homophenylalanine serves as a valuable building block for incorporating this unnatural amino acid into peptide chains. chemimpex.comchemimpex.comsigmaaldrich.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. vulcanchem.com

These derivatives are crucial in drug development for creating modified peptides with enhanced biological activity or stability. chemimpex.comchemimpex.com The 4-chloro substitution on the phenyl ring can alter the electronic properties and lipophilicity of the amino acid, potentially leading to improved binding affinity for biological targets like receptors or enzymes. vulcanchem.com

| Derivative | CAS Number | Molecular Formula | Application |

| Boc-4-chloro-L-β-homophenylalanine | 270596-42-4 | C₁₅H₂₀ClNO₄ | Building block for peptide synthesis and drug development. chemimpex.com |

| Boc-4-chloro-D-β-homophenylalanine | 218608-96-9 | C₁₅H₂₀ClNO₄ | Used in the design of peptide-based therapeutics and study of protein interactions. chemimpex.comsigmaaldrich.com |

Fmoc-Protected 4-Chloro-Homophenylalanine for Solid-Phase Methodologies

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the preferred choice for modern solid-phase peptide synthesis (SPPS). nih.gov Fmoc-SPPS offers an orthogonal protection scheme, where the base-labile Fmoc group is removed at each cycle, while the side-chain protecting groups and the linker to the solid support are acid-labile, allowing for the synthesis of complex peptides with high purity. nih.gov

Fmoc-4-chloro-L-β-homophenylalanine is a key building block for incorporating the 4-chlorohomophenylalanine moiety into peptides using automated or manual SPPS. chemimpex.comnetascientific.com The Fmoc group provides stability and compatibility with the iterative coupling and deprotection steps of SPPS. chemimpex.comnetascientific.com The presence of the 4-chloro substituent offers a site for specific functionalization, enabling the creation of peptides with tailored properties for therapeutic or biotechnological applications. chemimpex.comnetascientific.com The high quality and availability of Fmoc-protected amino acids have been instrumental in the growth of peptide-based drug discovery. nih.gov

| Derivative | CAS Number | Molecular Formula | Molecular Weight | Key Application |

| Fmoc-4-chloro-L-β-homophenylalanine | 270596-43-5 | C₂₅H₂₂ClNO₄ | 435.91 g/mol | Primary building block for Solid-Phase Peptide Synthesis (SPPS). netascientific.com |

Other Strategically Modified Homophenylalanine Analogues for Research

Homophenylalanine (Hph) and its derivatives serve as valuable building blocks in medicinal chemistry and biochemical research due to their unique structural properties, which differ from the proteinogenic amino acid phenylalanine by an extended methylene (B1212753) group in the side chain. core.ac.uk Strategic modifications to the homophenylalanine scaffold have yielded a variety of analogues that are instrumental in peptide synthesis, drug development, and the study of protein interactions. chemimpex.comnih.gov

One of the most common strategies involves the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group. Boc-protected homophenylalanine derivatives, like Boc-4-chloro-D-β-homophenylalanine , are widely used in peptide synthesis. chemimpex.com The Boc group enhances stability and controls reactivity during the stepwise assembly of peptide chains, making these analogues crucial for creating biologically active peptides and peptidomimetics. chemimpex.com These modified compounds are employed in the design of therapeutics, including inhibitors and modulators of protein-protein interactions, and in the synthesis of complex natural products. chemimpex.com

Another area of active research involves the incorporation of homophenylalanine analogues into natural peptides to probe structure-activity relationships and develop new therapeutic agents. For instance, analogues of cyclolinopeptide A (CLA), a naturally occurring immunosuppressive cyclic nonapeptide, have been synthesized by replacing phenylalanine residues with various homophenylalanine derivatives. researchgate.netresearchgate.netpreprints.org Modifications have included the substitution with γ³-bis(homophenylalanine) and γ⁴-bis(homophenylalanine) . researchgate.netresearchgate.net These studies aim to alter the conformational flexibility and biological activity of the parent peptide, leading to analogues with potentially enhanced immunosuppressive properties and different mechanisms of action. researchgate.netpreprints.org For example, a linear peptide analogue containing a modified homophenylalanine showed promising suppressive action in models of delayed-type hypersensitivity. researchgate.net

Furthermore, research has explored the creation of tripeptides containing both homophenylalanine and dehydrophenylalanine (ΔPhe). bohrium.com The synthesis of diastereomeric pairs, such as N-succinylated tripeptides with sequences like L-Phe-L,D-Hph-ΔPhe and L,D-Hph-L-Phe-ΔPhe, allows for the investigation of how stereochemistry and amino acid sequence affect molecular self-assembly and the properties of resulting hydrogels. bohrium.com Such supramolecular nanomaterials are of interest for applications in tissue engineering and drug delivery. bohrium.com

The table below summarizes some strategically modified homophenylalanine analogues and their primary research applications.

| Analogue Name | Modification | Primary Research Application | References |

| Boc-4-chloro-D-β-homophenylalanine | Boc-protection and chloro-substitution | Building block in peptide synthesis for developing biologically active compounds and pharmaceuticals. chemimpex.com | chemimpex.com |

| γ³-bis(homophenylalanine) | Incorporation into a peptide backbone | Modification of cyclolinopeptide A to create analogues with altered immunosuppressive activity. researchgate.net | researchgate.net |

| γ⁴-bis(homophenylalanine) | Incorporation into a peptide backbone | Analysis of conformational changes and biological activity in cyclolinopeptide A analogues. researchgate.net | researchgate.net |

| N-succinylated Hph-Phe-ΔPhe & Phe-Hph-ΔPhe tripeptides | Combination with dehydrophenylalanine in tripeptides | Study of self-assembly, hydrogelation, and development of supramolecular nanomaterials. bohrium.com | bohrium.com |

Integration of 4 Chloro Dl Homophenylalanine into Peptide and Protein Constructs

Advanced Peptide Synthesis Techniques Utilizing 4-CHLORO-DL-HOMOPHENYLALANINE

The synthesis of peptides containing non-canonical amino acids like this compound relies on well-established chemical methods. These techniques can be broadly categorized into solid-phase and solution-phase synthesis, each offering distinct advantages for the incorporation of this unique building block.

Solid-Phase Peptide Synthesis Applications with Non-Canonical Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and often automated construction of peptide chains. openaccessjournals.comadvancedchemtech.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govbeilstein-journals.org This methodology is highly versatile and readily accommodates the inclusion of non-canonical amino acids. nih.gov

The general workflow of SPPS involves several key steps:

Resin Activation and Loading: The synthesis begins by attaching the first amino acid to a solid support, often a polystyrene-based resin. advancedchemtech.comnih.gov

Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. advancedchemtech.com

Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected amino group of the growing peptide chain. advancedchemtech.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Cleavage: Finally, the completed peptide is cleaved from the resin support and all side-chain protecting groups are removed. advancedchemtech.com

The use of this compound in SPPS follows this standard procedure. Its protected form, typically with an Fmoc or Boc group on the amine, is used in the coupling step. The choice of coupling reagents, such as HBTU or HATU, and reaction conditions can be optimized to ensure efficient incorporation of this sterically hindered amino acid. researchgate.net The mild conditions often employed in Fmoc-based SPPS are particularly advantageous for preserving the integrity of the peptide and any sensitive functionalities. nih.gov

| SPPS Step | Description | Key Reagents/Considerations for this compound |

| Resin | Insoluble polymer support for peptide assembly. | Polystyrene-based resins (e.g., Wang resin) are commonly used. creative-peptides.com |

| Protecting Groups | Temporary groups to prevent unwanted side reactions. | Fmoc (9-fluorenylmethyloxycarbonyl) is a common choice for α-amino protection. beilstein-journals.org |

| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | Carbodiimides (e.g., DCC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU) are effective. researchgate.netbeilstein-journals.org |

| Solvents | Mediate the reaction and swell the resin. | Dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently used. creative-peptides.comcsic.es |

| Cleavage Cocktail | Reagents to release the peptide from the resin. | Typically a strong acid like trifluoroacetic acid (TFA) with scavengers. |

Solution-Phase Peptide Synthesis Methodologies Incorporating Homophenylalanine Analogues

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. creative-peptides.comnih.gov In this method, the peptide is synthesized in a homogeneous solution, and intermediates are isolated and purified after each step. beilstein-journals.org

The incorporation of homophenylalanine analogues, including the 4-chloro derivative, into peptides via solution-phase methods has been documented. researchgate.net This approach allows for greater flexibility in the choice of protecting groups and coupling strategies. The progress of the reaction can be closely monitored, and purification of intermediates can help to avoid the accumulation of side products. However, the synthesis of longer peptides in solution can be challenging due to solubility issues and the need for multiple purification steps. nih.gov

A common strategy in LPPS involves the coupling of protected amino acid segments, which can be an efficient way to build up a longer peptide chain. researchgate.net For instance, a dipeptide containing this compound can be synthesized and then coupled to another peptide fragment. The choice of solvents is critical in LPPS to ensure that all reactants remain in solution throughout the reaction. creative-peptides.com

Exploration of Structure-Function Relationships via Amino Acid Substitution

Impact on Peptide Conformation and Stability in Research Models

The introduction of this compound can have a significant impact on the conformational preferences and stability of a peptide. The additional methylene (B1212753) group in the side chain of homophenylalanine, compared to phenylalanine, provides greater conformational flexibility. The presence of a chlorine atom on the phenyl ring further alters the electronic and steric properties of the side chain.

These structural changes can lead to:

Altered Secondary Structure: The substitution may favor or disfavor the formation of specific secondary structures like α-helices or β-sheets. uq.edu.au

Increased Proteolytic Stability: The non-natural structure of this compound can make the peptide more resistant to degradation by proteases, which are enzymes that cleave peptide bonds. nih.gov This is a crucial property for the development of peptide-based therapeutics.

Modified Receptor Binding: Changes in conformation and hydrophobicity can affect how a peptide interacts with its biological target, potentially leading to enhanced or diminished binding affinity and selectivity.

Modification of Protein Properties for Biochemical Investigations

The incorporation of this compound into proteins allows for the engineering of novel properties for biochemical and biophysical studies. chemimpex.com By strategically replacing a natural amino acid with this analogue, researchers can introduce a unique probe into the protein structure.

For example, the chlorine atom can serve as a heavy atom for X-ray crystallography, aiding in the determination of the protein's three-dimensional structure. Furthermore, the altered properties of the modified protein can provide insights into enzyme mechanisms, protein-protein interactions, and protein folding pathways. nih.gov The ability to create proteins with enhanced stability or altered catalytic activity opens up new avenues for the development of novel biocatalysts and therapeutic proteins. rsc.org

Design and Synthesis of Peptide-Based Research Reagents and Probes

The unique properties of this compound make it a valuable component in the design and synthesis of specialized peptide-based research tools. chemimpex.combc.edu These reagents and probes are designed to interact with specific biological targets and can be used to study a wide range of cellular processes.

The incorporation of this non-canonical amino acid can be used to create:

Photoaffinity Labels: While not inherently photoreactive, the phenyl ring can be a scaffold for the addition of photoreactive groups, which upon exposure to light, can form a covalent bond with a target protein, allowing for the identification of binding partners. nih.gov

Fluorogenic Substrates: Peptides containing this compound can be designed as substrates for specific proteases. Cleavage of the peptide can lead to the release of a fluorescent molecule, providing a means to measure enzyme activity.

Inhibitors: By mimicking the structure of a natural substrate, peptides containing this analogue can act as competitive inhibitors of enzymes, blocking their activity and allowing for the study of their biological role. mdpi.com

The synthesis of these specialized peptides is typically carried out using SPPS, which allows for the precise placement of this compound and other necessary modifications within the peptide sequence. bc.edunih.gov

Enzymatic and Receptor Interaction Studies with 4 Chloro Dl Homophenylalanine

Enzyme Substrate Recognition and Catalytic Conversion

The interaction of 4-chloro-DL-homophenylalanine with various enzymes is a critical area of study to understand its metabolic fate and potential applications. This section explores its recognition and conversion by several key enzyme classes.

L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. wikipedia.org The substrate specificity of LAAOs can be influenced by the structure of the amino acid side chain. wikipedia.org For instance, LAAOs from snake venoms have been studied for their activity on various amino acid analogs. core.ac.uk

In the context of producing D-amino acids, L-amino acid deaminases (LAADs), which are functionally similar to LAAOs, have been utilized in enzymatic cascade reactions. These enzymes can convert the L-enantiomer of a racemic mixture into an α-keto acid, which can then be reductively aminated to the D-amino acid. researchgate.net For example, a LAAD from Proteus mirabilis has been used in a cascade to produce D-phenylalanine and its derivatives, including chloro-substituted phenylalanines, with high enantiomeric excess. researchgate.net This suggests that 4-chloro-L-homophenylalanine could potentially serve as a substrate for certain LAAOs or LAADs, leading to the formation of 4-chloro-α-keto-phenylbutyric acid.

D-amino acid dehydrogenases (DADHs) are enzymes that catalyze the reversible stereospecific deamination of D-amino acids to their corresponding α-keto acids. Engineered DADHs have shown the ability to synthesize a variety of D-amino acids from their α-keto acid precursors. nih.gov

Research has demonstrated that engineered meso-diaminopimelate D-dehydrogenase (DAPDH) can be used for the synthesis of D-amino acids. nih.gov A whole-cell biocatalyst system containing L-amino acid deaminase (LAAD) and D-amino acid dehydrogenase (DAPDH) has been developed for the stereoinversion of L-amino acids to their D-counterparts. This system has been successfully applied to convert L-phenylalanine and its chloro-substituted analogs, such as 4-chloro-L-phenylalanine, into the corresponding D-amino acids with high conversion rates and optical purity. nih.gov This indicates that the intermediate α-keto acid derived from 4-chloro-L-homophenylalanine could be a substrate for DADH, leading to the formation of D-4-chlorohomophenylalanine. A study involving an engineered meso-diaminopimelate D-dehydrogenase showed activity towards D-4-chlorophenylalanine. nih.gov

Aminotransferases, or transaminases, are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor, a process known as transamination. google.com These enzymes are widely used in the synthesis of non-canonical amino acids due to their potential for high enantioselectivity and broad substrate specificity. nih.gov

L-homophenylalanine can be synthesized from 2-oxo-phenylbutanoate using a transaminase in a stereoselective manner. researchgate.net Specifically, aspartate aminotransferase from Paracoccus denitrificans has been used to synthesize L-homophenylalanine. nih.gov Given the structural similarity, it is plausible that this compound could participate in aminotransferase-catalyzed reactions. The corresponding keto acid, 4-(4-chlorophenyl)-2-oxobutanoic acid, could potentially act as an amino acceptor, leading to the formation of 4-chloro-L-homophenylalanine, depending on the stereoselectivity of the specific aminotransferase used.

Peptidases: Peptidases are enzymes that hydrolyze peptide bonds. The specificity of peptidases is determined by the amino acid residues at the cleavage site. Aminopeptidases, for example, cleave amino acids from the N-terminus of peptides and often exhibit a preference for certain types of side chains, such as large and hydrophobic ones in the case of aminopeptidase (B13392206) N. researchgate.netnih.gov While direct studies on the interaction of free this compound with peptidases are limited, its incorporation into peptides would likely influence their susceptibility to peptidase cleavage. For instance, homophenylalanine analogs have been used to create potent inhibitors of aminopeptidases. rsc.org

Hydantoinase: The "Hydantoinase Process" is an enzymatic method for producing enantiomerically pure amino acids from D,L-5-monosubstituted hydantoins. nih.gov This process involves a hydantoinase, which hydrolyzes the hydantoin (B18101) ring, followed by a carbamoylase. researchgate.net While this process has been applied to the synthesis of L-homophenylalanine, its applicability to this compound would depend on the substrate specificity of the hydantoinase and carbamoylase enzymes for the corresponding 5-(2-(4-chlorophenyl)ethyl)hydantoin. nih.gov Some hydantoinases exhibit strict D-enantioselectivity, which can be a limitation. researchgate.net

Reactivity in Aminotransferase-Catalyzed Reactions

Investigation of Enzyme Inhibition and Modulatory Effects

The structural features of this compound and its analogs make them interesting candidates for the development of enzyme inhibitors.

Analogues of homophenylalanine have been synthesized and evaluated as inhibitors of various enzymes. For example, phosphonic acid analogues of homophenylalanine have demonstrated inhibitory activity against human and porcine alanyl aminopeptidases, with inhibition constants in the submicromolar and micromolar ranges, respectively. nih.gov These studies have indicated that homophenylalanine derivatives are generally more potent inhibitors of these enzymes than their phenylalanine counterparts. nih.gov

Furthermore, peptides containing homophenylalanine have been investigated as inhibitors of other peptidases. For instance, β-homophenylalanine-based dipeptidyl peptidase IV inhibitors have been discovered and shown to be potent and selective. nih.gov The introduction of a chlorine atom can further modulate the inhibitory activity. For example, 4-chlorophenylalanine has been incorporated into peptide analogues to enhance their binding affinity to target proteins. researchgate.net While direct inhibitory data for this compound is not extensively detailed in the provided context, the known inhibitory properties of its parent compound and related chlorinated analogues suggest its potential as an enzyme inhibitor. chemimpex.comchemimpex.com For instance, 4-chloro-DL-phenylalanine is a known irreversible inhibitor of tryptophan hydroxylase. selleckchem.comthermofisher.com

Table 1: Summary of Enzymatic Interactions with this compound and its Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.

| Enzyme Class | Interaction Type | Substrate/Inhibitor | Key Findings |

|---|---|---|---|

| L-Amino Acid Oxidase/Deaminase | Substrate | 4-Chloro-L-homophenylalanine (potential) | Can be oxidized to the corresponding α-keto acid. researchgate.net |

| D-Amino Acid Dehydrogenase | Substrate | 4-Chloro-α-keto-phenylbutyric acid (potential) | Can be reductively aminated to D-4-chlorohomophenylalanine. nih.gov |

| Aminotransferase | Substrate | 4-(4-chlorophenyl)-2-oxobutanoic acid (potential) | Can be transaminated to 4-chloro-L-homophenylalanine. nih.govresearchgate.net |

| Peptidases (Aminopeptidases) | Inhibitor | Homophenylalanine analogues | Potent inhibitors of alanyl aminopeptidases. nih.gov |

| Dipeptidyl Peptidase IV | Inhibitor | β-Homophenylalanine-based peptides | Potent and selective inhibitors. nih.gov |

| Tryptophan Hydroxylase | Inhibitor | 4-Chloro-DL-phenylalanine | Irreversible inhibitor. selleckchem.comthermofisher.com |

Elucidation of Inhibitory Mechanisms in Biochemical Pathways

This compound is recognized as a selective and irreversible inhibitor of tryptophan hydroxylase, which is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506). selleckchem.comselleckchem.commedchemexpress.com By blocking this enzyme, it effectively depletes endogenous levels of serotonin. selleckchem.comnih.gov This inhibition of tryptophan hydroxylase is a key mechanism through which this compound exerts its biological effects. nih.gov The process involves the compound acting as a substrate analogue, leading to the inactivation of the enzyme.

Beyond its well-documented effects on serotonin synthesis, research has also explored its interaction with other enzymatic pathways. One such pathway is the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. Specifically, this compound has been studied in the context of kynurenine aminotransferase (KAT), an enzyme that converts kynurenine to kynurenic acid. researchgate.netnih.gov While some amino acids and their derivatives can inhibit KAT isoforms, detailed inhibitory mechanisms of this compound on these enzymes are a subject of ongoing investigation. mdpi.com

Furthermore, the compound's influence extends to matrix metalloproteinases (MMPs). For instance, it has been shown to suppress the expression of MMP-2 and MMP-9. selleckchem.com This suggests a broader range of biochemical influence than initially centered on neurotransmitter synthesis.

Structure-Activity Relationship (SAR) Studies for Enzyme Affinity

The chemical structure of this compound is fundamental to its inhibitory activity. As an analogue of phenylalanine, its structure allows it to interact with enzymes that normally bind to this amino acid. wikipedia.orgmdpi.com The presence of a chlorine atom on the phenyl ring is a critical feature. Structure-activity relationship (SAR) studies on related compounds, such as protease inhibitors, have demonstrated that halogen substitutions can significantly influence pharmacokinetic and toxicological properties. rjonco.com

The development of unnatural amino acids, like this compound, is a key strategy in medicinal chemistry to create molecules with specific biological activities. researchgate.netrsc.org The addition of a methylene (B1212753) group to the side chain, creating a "homo" amino acid, alters its size and conformation, which in turn affects its binding affinity and specificity for target enzymes. mdpi.com

In the context of dipeptidyl peptidase IV (DPP-4) inhibitors, SAR studies have shown that modifications to the amino acid scaffold, including the use of beta-homophenylalanine derivatives, can lead to potent and selective inhibitors. nih.gov While not directly about this compound, these studies underscore the principle that small changes to the core amino acid structure can dramatically alter enzyme affinity. The specific structural features of this compound, namely the chloro- substitution and the extended side chain, are thus crucial determinants of its enzyme interaction profile.

Exploration of Neurotransmitter Systems and Receptor Binding

The primary impact of this compound on neurotransmitter systems is through its potent inhibition of serotonin synthesis. medchemexpress.comnih.gov This leads to a significant depletion of serotonin in the brain, a state that has been utilized in research to understand the role of this neurotransmitter in various physiological and behavioral processes. nih.gov

Modulation of Biochemical Pathways Related to Neurotransmission

By irreversibly inhibiting tryptophan hydroxylase, this compound directly modulates the biochemical pathway responsible for producing serotonin (5-hydroxytryptamine or 5-HT). selleckchem.comselleckchem.com This action not only reduces the levels of serotonin but can also affect downstream signaling pathways. selleckchem.com

Research has also pointed to the compound's potential interactions with the GABAergic system. While direct binding studies are limited, the modulation of serotonin levels can indirectly influence other neurotransmitter systems, including the GABA system, due to the intricate network of neuronal communication. Furthermore, studies on kynurenine aminotransferase (KAT) inhibitors have shown that reducing the levels of kynurenic acid, a metabolite of tryptophan, can affect the activity of dopamine (B1211576) neurons, an effect that appears to be mediated in part by GABA(B) receptors. nih.gov This highlights the potential for indirect modulation of various neurotransmitter pathways.

Insights into Receptor Interactions and Biological Response Modulation

The biological responses to this compound are largely a consequence of its impact on serotonin levels and the subsequent changes in serotonergic receptor stimulation. A reduction in serotonin availability leads to decreased activation of its various receptors, which can manifest in a range of physiological and behavioral changes.

Computational and Theoretical Approaches to 4 Chloro Dl Homophenylalanine Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. These techniques have been employed to understand the interactions of 4-chloro-DL-homophenylalanine with biological targets and to analyze its conformational landscape.

Prediction of Binding Affinities and Interactions in Enzyme-Inhibitor Complexes

Molecular modeling is instrumental in predicting how ligands like this compound and its analogs bind to enzymes. For instance, studies on phosphonic acid analogues of homophenylalanine as inhibitors of alanyl aminopeptidases (APNs) have utilized molecular modeling to elucidate the optimal architecture of enzyme-inhibitor complexes. researchgate.net These simulations help in understanding the structure-activity relationships (SAR) by visualizing the interactions between the inhibitor and the active site residues of the enzyme. researchgate.net

Research has shown that homophenylalanine derivatives often exhibit higher inhibitory potential compared to their phenylalanine counterparts against both human (hAPN) and porcine (pAPN) aminopeptidases. researchgate.net Molecular modeling simulations have been crucial in explaining these observations by detailing the binding modes. For example, the binding of a homophenylalanine analogue within the active site of pAPN involves interactions with specific cavities, such as the S1 and S1' pockets. researchgate.net

In a related context, the binding affinities of various non-natural phenylalanine derivatives, including a 4-chlorophenylalanine analogue, with the Capillary Morphogenesis Gene 2 (CMG2) protein, a receptor for the protective antigen of Bacillus anthracis, have been analyzed. The 4-chlorophenylalanine derivative demonstrated a significant improvement in binding affinity for CMG2, with a dissociation constant (Kd) of 14.0 ± 3.2 µM. researchgate.net This was a twofold increase in affinity compared to other tested analogues. researchgate.net In contrast, the homophenylalanine analogue showed a 2.5-fold reduction in Kd. researchgate.net

| Analog | Target | Binding Affinity (Kd) |

| 4-chlorophenylalanine analogue | CMG2 | 14.0 ± 3.2 µM researchgate.net |

| Homophenylalanine analogue | CMG2 | 74.0 ± 10.0 µM researchgate.net |

| D-phenylalanine analogue | CMG2 | 31.0 ± 2.9 µM researchgate.net |

| Phenylglycine analogue | CMG2 | 59.6 ± 10.2 µM researchgate.net |

| Tyrosine analogue | CMG2 | 91.9 ± 9.5 µM researchgate.net |

| 4-nitrophenylalanine analogue | CMG2 | 36.2 ± 5.5 µM researchgate.net |

| 4-cyanophenylalanine analogue | CMG2 | 61.4 ± 8.0 µM researchgate.net |

| 3,5-dibromo-tyrosine analogue | CMG2 | 60.0 ± 11.1 µM researchgate.net |

| 4-fluoro-phenylalanine analogue | CMG2 | 49.9 ± 7.1 µM researchgate.net |

| 3-nitro-tyrosine analogue | CMG2 | 112.0 ± 13.4 µM researchgate.net |

Conformational Analysis of this compound and its Derivatives

Conformational analysis is key to understanding the bioactive shapes of molecules. For complex molecules like macrocycles containing homophenylalanine, molecular dynamics (MD) simulations with explicit solvent models have proven effective in correctly predicting their conformations in different environments, such as chloroform (B151607) and dimethyl sulfoxide (B87167) (DMSO). diva-portal.org These simulations have shown that the solvent can induce significant conformational switches in the macrocyclic ring. diva-portal.org The results from these computational studies have been validated by experimental data from NMR spectroscopy, which confirmed the dynamic, solvent-dependent conformational flexibility. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to identify the key structural features responsible for the biological activity of a series of compounds. These models are then used to predict the activity of new, untested molecules.

In the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes, QSAR and pharmacophore modeling have been applied to derivatives of β-homophenylalanine. nih.gov These studies have led to the optimization of fused β-homophenylalanine DPP-4 inhibitors. nih.gov For example, it was discovered that meta-substitution of the phenyl ring with a sulfamoyl group enhanced the DPP-4 inhibitory activity. nih.gov

Pharmacophore models for DPP-4 inhibitors often highlight the importance of specific interactions, such as those with the S1 and S2 pockets of the enzyme. mdpi.com These models can guide the design of novel inhibitors with improved potency and selectivity. nih.govmdpi.com

Theoretical Investigations of Reaction Pathways and Electronic Properties

Theoretical chemistry provides methods to study the mechanisms of chemical reactions and the electronic properties of molecules. These investigations can shed light on the reactivity and stability of compounds like this compound.

For instance, theoretical calculations have been used to study the reaction paths of related compounds in nucleophilic aromatic substitution (SNAr) reactions, which are relevant to the mechanism of action of certain enzyme inhibitors. mdpi.com These studies calculate the energies of reactants, transition states, and products to understand the feasibility and kinetics of a reaction. mdpi.com

The electronic properties of molecules, such as their charge distribution and frontier molecular orbitals, can influence their reactivity and interactions with biological targets. Theoretical studies on related amino acid derivatives have explored how substituent groups with different electronic properties affect interactions like π-π stacking and steric hindrance. researchgate.netresearcher.life For example, in the context of chiral separations, the electronic properties of substituent groups on Mandyphos-Pd complexes were found to adjust the π-π interactions and steric hindrance effects with amino acid enantiomers. researchgate.net

Emerging Research Frontiers and Applications of 4 Chloro Dl Homophenylalanine

Development of Novel Biochemical Tools and Assays

The introduction of halogen atoms, such as chlorine, into amino acids like homophenylalanine offers a powerful method for modifying the physicochemical and structural properties of polypeptides. nih.govencyclopedia.pub This strategic halogenation can influence protein folding and conformation, making 4-chloro-DL-homophenylalanine a valuable tool for studying the dynamics of these processes. nih.govencyclopedia.pub The chlorine atom can act as an electron donor, facilitating stabilizing interactions like hydrogen bonds. nih.gov

The unique properties of halogenated amino acids are leveraged in several ways:

Probing Protein Structure and Function: Incorporating this compound into peptides allows researchers to probe structure-function relationships. chemimpex.com The chlorine atom serves as a subtle yet impactful modification that can alter binding affinities and enzymatic activities, providing insights into the molecular basis of biological interactions. nih.govchemimpex.com

Enhancing Stability: Halogenation, particularly fluorination, has been shown to improve the thermal and proteolytic stability of proteins. nih.gov While this specific data point refers to fluorination, the principle of using halogens to enhance molecular stability is a key driver for using compounds like this compound in biochemical studies.

Modulating Biological Activity: The introduction of a halogen can tune the biocompatibility and activity of peptides and proteins. encyclopedia.pub This makes this compound a useful component in the development of peptides with tailored biological functions for research purposes. chemimpex.com

Contributions to Lead Compound Discovery and Optimization in Medicinal Chemistry

In the realm of medicinal chemistry, unnatural amino acids are indispensable tools for developing new therapeutic agents. this compound, with its distinct chemical features, plays a significant role in the discovery and optimization of lead compounds. chemimpex.comgithub.com

Role as Building Blocks for Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of pharmaceutical intermediates. chemimpex.comfishersci.fi Its structure is incorporated into larger molecules to create novel drug candidates. chemimpex.com L-homophenylalanine and its analogues are recognized as key precursors for producing important pharmaceutical drugs. researchgate.net Specifically, L-homophenylalanine is a common building block for angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. researchgate.net The chlorinated version, this compound, provides a scaffold that can be further modified to create a diverse library of compounds for screening and development. chemimpex.comselleckchem.com

| Application Area | Significance of this compound | Relevant Drug Class |

| Pharmaceutical Synthesis | Serves as a key raw material and intermediate. fishersci.fi | ACE Inhibitors researchgate.net |

| Drug Development | Used as a building block for novel pharmaceuticals. chemimpex.com | Various, including those for neurological disorders. chemimpex.com |

Design of Analogs for Therapeutic Research Targets

The design of analogs of bioactive peptides and small molecules is a cornerstone of therapeutic research. This compound is utilized to create such analogs with potentially improved properties. chemimpex.comselleckchem.com By substituting natural amino acids with this non-natural counterpart, researchers can explore how changes in stereochemistry, electronics, and steric bulk affect biological activity.

For instance, in the development of gonadotropin-releasing hormone (GnRH) antagonists, derivatives of 4-chlorophenylalanine have been incorporated to enhance potency. nih.gov The synthesis of phosphonic acid analogues of homophenylalanine, including halogenated versions, has been pursued to develop inhibitors of aminopeptidases, which are targets in cancer and inflammatory diseases. nih.gov Studies have shown that homophenylalanine derivatives can exhibit higher inhibitory potential than their phenylalanine counterparts. nih.gov Furthermore, the incorporation of a 4-chlorophenylalanine derivative was found to improve the binding affinity of a compound for the human capillary morphogenesis gene 2 (CMG2) receptor, a key component in the cellular uptake of anthrax toxin. researchgate.net

Role in the Synthesis of Complex Organic Scaffolds and Natural Product Analogues

The utility of this compound extends to the synthesis of complex organic scaffolds and analogues of natural products. github.combldpharm.com These complex molecules often serve as probes for biological systems or as starting points for drug discovery programs. The presence of the chlorine atom offers a site for further chemical modification through cross-coupling reactions, allowing for the construction of even more intricate molecular architectures. rsc.org

Unnatural amino acids are increasingly used to create molecular scaffolds with diverse structural elements for the development of new functional materials and therapeutic drugs. The synthesis of derivatives of this compound contributes to the generation of novel chemical entities with potential applications in various fields, including the development of agents targeting cancer and inflammation. researchgate.net The ability to use this compound in solid-phase peptide synthesis facilitates the creation of complex peptide sequences and custom peptide libraries for high-throughput screening. chemimpex.com

Prospective Research Avenues in Chemical Biology and Synthetic Biology

The future applications of this compound in chemical biology and synthetic biology are promising. The ability to incorporate unnatural amino acids into proteins is a powerful tool for engineering enzymes and creating novel biocatalysts with enhanced or altered functions. rsc.org

Protein Engineering: The use of this compound in protein engineering can lead to the design of proteins with enhanced stability and novel catalytic activities. chemimpex.comrsc.org This could have implications for industrial biocatalysis and the development of protein-based therapeutics.

Synthetic Biology: In synthetic biology, there is an ongoing effort to expand the genetic code to include unnatural amino acids. The development of orthogonal translation systems that can incorporate this compound into proteins in living cells would open up new avenues for creating novel biological circuits and pathways.

Probing Biological Systems: As a research tool, this compound and its derivatives will continue to be used to probe the intricacies of biological systems, such as neurotransmitter pathways and enzyme mechanisms. chemimpex.comselleckchem.com

The continued exploration of the chemical and biological properties of this compound is expected to yield new insights and applications across a range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-CHLORO-DL-HOMOPHENYLALANINE, and what methodological considerations ensure reproducibility?

- Methodological Answer : A common approach involves electrophilic aromatic substitution, analogous to nitration protocols (e.g., nitration of L-phenylalanine in HNO₃/H₂SO₄ at controlled temperatures ). For chlorination, replace HNO₃ with Cl₂ or a chlorinating agent, ensuring precise pH control (pH 5–6) during neutralization to isolate the product. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical. Reaction monitoring by TLC (Rf ~0.3 in 9:1 CHCl₃:MeOH) ensures intermediate stability .

Table 1: Key Synthesis Parameters

| Step | Parameter | Optimal Condition |

|---|---|---|

| Chlorination | Temperature | 10–15°C |

| Neutralization | pH | 5.0 ± 0.2 |

| Purification | Solvent System | Ethanol:H₂O (3:1) |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (D₂O) shows aromatic protons as a doublet (δ 7.2–7.4 ppm, J=8.5 Hz) and α-proton resonance at δ 3.8–4.1 ppm. ¹³C NMR confirms the chlorophenyl moiety (C-Cl, ~125 ppm) and carboxylate carbon (~175 ppm) .

- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : ESI-MS (positive mode) gives [M+H]⁺ at m/z 228.1 (C₉H₁₁ClNO₂) .

Q. How can researchers validate the purity of this compound for in vitro studies?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH, 70:30), flow rate 1 mL/min, UV detection at 254 nm. Compare retention times to certified reference standards (e.g., EP impurity standards for chlorophenyl analogs ). Quantify impurities like unreacted phenylalanine (<0.1% w/w) via spiked calibration curves .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at –20°C in amber vials under argon to prevent oxidation. Aqueous solutions (pH 7.4) are stable for ≤72 hours at 4°C. Long-term stability testing via accelerated degradation studies (40°C/75% RH for 6 months) confirms no significant loss .

Advanced Research Questions

Q. How can researchers optimize the chlorination step to maximize yield while minimizing byproducts?

- Methodological Answer : Apply a Design of Experiments (DoE) approach:

- Factors : Reaction temperature (10–20°C), Cl₂ equivalents (1.0–1.5), and stirring rate (200–600 rpm).

- Response : Yield (HPLC) and byproduct formation (e.g., dichlorinated analogs).

- Analysis : Response surface methodology identifies optimal conditions (e.g., 12°C, 1.2 eq Cl₂, 400 rpm), achieving >85% yield. DFT calculations (B3LYP/6-31G*) model transition states to rationalize selectivity .

Q. How should contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved?

- Methodological Answer :

- Case Example : Split α-proton signals in ¹H NMR may indicate residual diastereomers. Confirm via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).

- Resolution : Recrystallize in a chiral solvent (e.g., (R)-2-octanol) to enrich enantiomers. Cross-validate with circular dichroism (CD) spectra .

Q. What experimental designs are suitable for studying the compound’s role in neurotransmitter inhibition?

- Methodological Answer :

-

In Vitro : Treat neuronal cell lines (e.g., SH-SY5Y) with 0.1–10 mM compound; measure serotonin/dopamine levels via LC-MS. Include controls: wild-type vs. TPH1/TPH2 knockouts (to isolate enzyme-specific effects) .

-

In Vivo : Use microdialysis in rodent models (dose: 50 mg/kg i.p.) to monitor extracellular neurotransmitter changes. Triangulate data with behavioral assays (e.g., forced swim test) .

Table 2: Key In Vitro Assay Parameters

Parameter Condition Cell Line SH-SY5Y Incubation Time 24–48 h Detection LC-MS (LOD: 0.1 ng/mL)

Q. How can impurity profiling during synthesis inform mechanistic insights?

- Methodological Answer : Identify byproducts (e.g., 3,4-dichloro analogs) via HRMS and 2D NMR (COSY, HSQC). Compare to impurity libraries (e.g., EP pharmacopeia standards ). Mechanistic studies (isotopic labeling with ³⁶Cl) track chlorine incorporation pathways, revealing competing electrophilic attack at ortho vs. para positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.